2,2,4-Trimethylquinolin-6-one
Overview
Description
2,2,4-Trimethylquinolin-6-one is a heterocyclic compound with the molecular formula C12H13NO. It is known for its deep yellow to brown solid appearance and is sensitive to light. This compound is used in various fields, including medicinal chemistry, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
2,2,4-Trimethylquinolin-6-one, also known as 2,2,4-Trimethyl-6 (2H)-quinolinone, is converted to the corresponding quinone-imine by interaction with peroxy radicals and also with oxygen and peroxides .
Biochemical Pathways
A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in rats with rotenone-induced parkinson’s disease
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties, which can be modified through chemical alterations to improve therapeutic effects .
Result of Action
The related compound hthq has been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes triggered in parkinson’s disease
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylquinolin-6-one can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is becoming more prevalent to meet green chemistry standards .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylquinolin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .
Scientific Research Applications
2,2,4-Trimethylquinolin-6-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It enhances the efficacy of certain anticancer drugs and reduces their toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,2,4-Trimethyl-6(2H)-quinolone
- 2,2,4-Trimethyl-2,6-dihydro-6-quinolinone
- 2,2,4-Trimethyl-6-oxo-2,6-dihydroquinoline
Uniqueness: 2,2,4-Trimethylquinolin-6-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its ability to enhance the efficacy of anticancer drugs while reducing toxicity is a notable feature that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2,2,4-trimethylquinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWOWQYHLDQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193693 | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-18-5 | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.